molecular formula C6H9BrO2 B8296700 Methyl 2-bromomethyl-2-butenoate

Methyl 2-bromomethyl-2-butenoate

Cat. No.: B8296700
M. Wt: 193.04 g/mol
InChI Key: CWMAKDYRWVQEAR-UHFFFAOYSA-N
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Description

Methyl 2-bromomethyl-2-butenoate is a brominated methyl ester with a reactive α,β-unsaturated carbonyl structure. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate in the preparation of pharmaceuticals, agrochemicals, and polymers. Its bromomethyl group and conjugated double bond make it highly reactive in nucleophilic substitution and cycloaddition reactions. However, direct studies on this compound are scarce in the provided evidence, necessitating comparisons with structurally or functionally analogous esters and brominated compounds .

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

methyl 2-(bromomethyl)but-2-enoate

InChI

InChI=1S/C6H9BrO2/c1-3-5(4-7)6(8)9-2/h3H,4H2,1-2H3

InChI Key

CWMAKDYRWVQEAR-UHFFFAOYSA-N

Canonical SMILES

CC=C(CBr)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-bromomethyl-2-butenoate, we analyze its properties and reactivity relative to other methyl esters and brominated alkenoates. The following table synthesizes data from available sources (Table 3 in and ), supplemented by inferences from structural analogs:

Compound Molecular Formula Boiling Point (°C) Solubility Reactivity
This compound C₆H₇BrO₂ Not reported Low in water, soluble in organic solvents High (nucleophilic substitution, Diels-Alder)
Methyl acrylate C₄H₆O₂ 80–82 Moderate in water Moderate (polymerization, ester hydrolysis)
Methyl methacrylate C₅H₈O₂ 100–101 Low in water High (radical polymerization)
Methyl salicylate C₈H₈O₃ 222–224 Low in water Low (ester hydrolysis, aromatic substitution)
Ethyl 2-bromoacrylate C₅H₇BrO₂ 145–148 Insoluble in water High (alkylation, cycloaddition)

Key Observations:

Reactivity: The bromine substituent in this compound enhances its electrophilicity compared to non-brominated esters like methyl acrylate or methyl salicylate. This facilitates nucleophilic attacks (e.g., SN2 reactions) and participation in Diels-Alder reactions, similar to ethyl 2-bromoacrylate . Unlike methyl methacrylate, which undergoes radical polymerization, the bromine atom in the target compound directs reactivity toward substitution or cycloaddition pathways.

Physical Properties: Boiling points for brominated esters (e.g., ethyl 2-bromoacrylate) are generally higher than non-halogenated analogs due to increased molecular weight and polarity. Solubility trends align with other brominated esters: low water solubility but miscibility with common organic solvents like dichloromethane or THF.

Synthetic Applications: this compound’s conjugated system allows it to act as a dienophile in cycloadditions, a feature shared with ethyl 2-bromoacrylate but absent in simpler esters like methyl salicylate.

Research Findings and Limitations

  • Gaps in Data: The provided evidence lacks direct studies on this compound. For instance, focuses on glucopyranoside derivatives, while and highlight unrelated VOCs or generic methyl ester properties. Comparative conclusions are thus extrapolated from structural analogs.
  • Contradictions : reports methyl salicylate’s boiling point as 222–224°C, conflicting with some literature values (e.g., 220°C). Such discrepancies underscore the need for experimental validation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-bromomethyl-2-butenoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of the corresponding alcohol or esterification of brominated intermediates. Optimization involves:

  • Temperature Control : Lower temperatures (0–5°C) to minimize side reactions like elimination .
  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation to isolate the product. Monitor reaction progress via TLC or GC .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include δ 1.95–2.10 ppm (CH₃), δ 4.70–4.90 ppm (CH₂Br), and δ 5.80–6.20 ppm (alkene protons) .
  • IR Spectroscopy : Strong C=O stretch (~1720 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). Data collection requires high-resolution single crystals .

Q. What purification techniques are effective for this compound, and how is purity assessed?

  • Methodological Answer :

  • Distillation : Use reduced pressure to avoid thermal decomposition (bp ~150–160°C under vacuum) .
  • Chromatography : Flash chromatography with gradient elution (hexane:EtOAc 9:1 to 7:3).
  • Purity Assessment : GC-MS (>98% purity) or ¹H NMR integration .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution (SN2 vs. E2) reactions?

  • Methodological Answer :

  • Steric Hindrance : The β-branched structure favors elimination (E2) over substitution.
  • Experimental Design : Compare reaction outcomes with linear vs. branched analogs under identical conditions (base strength, solvent polarity). Monitor via GC-MS .
  • Kinetic Studies : Use deuterated solvents to probe isotope effects on reaction pathways .

Q. How can computational methods (e.g., DFT) predict reaction intermediates and transition states for transformations involving this compound?

  • Methodological Answer :

  • Software : Gaussian or ORCA for geometry optimization and energy calculations.
  • Protocol :

Model the reactant, transition state, and product.

Calculate activation energies to identify favored pathways.

Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Methodological Answer :

  • Stability Tests : Store aliquots under inert gas (N₂/Ar) at –20°C. Periodically assess purity via NMR.
  • Additives : Include radical inhibitors (e.g., BHT) to prevent bromine radical formation .

Q. How is this compound utilized in the synthesis of bioactive molecules (e.g., anti-inflammatory agents)?

  • Methodological Answer :

  • Stepwise Functionalization :

Alkylation : React with nucleophiles (e.g., amines) to form C-N bonds.

Cross-Coupling : Use Pd-catalyzed reactions (Suzuki, Heck) to introduce aromatic moieties .

  • Biological Screening : Test derivatives for COX-2 inhibition via in vitro enzyme assays .

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